molecular formula C20H19Cl3N2O B2615607 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one CAS No. 1025668-23-8

3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one

Cat. No. B2615607
CAS RN: 1025668-23-8
M. Wt: 409.74
InChI Key: ZVPLONNQICYKMP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one, also known as 3-(3,4-dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)prop-2-en-1-one, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of piperazine and is used as an intermediate in the synthesis of various drugs and pharmaceuticals. It has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's, as well as for its potential to act as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, such as proteases, that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one are still being studied. However, it is known to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, such as proteases, that are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively stable, making it easy to store and handle. Additionally, it is generally non-toxic, making it safe to use in experiments. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

There are numerous potential future directions for the use of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research into its potential use as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells and pathogenic bacteria could lead to new treatments for diseases. Additionally, further research into its ability to interact with certain proteins involved in the regulation of cell growth and differentiation could lead to new treatments for a variety of diseases. Finally, further research into its potential use as an anti-viral agent could lead to new treatments for viral infections.

Synthesis Methods

3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one can be synthesized from a variety of starting materials. The most common route involves the reaction of 3,4-dichlorophenylacetic acid with an amine, such as 4-(5-chloro-2-methylphenyl)piperazine, in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a salt, which is then heated to form the desired product. Other methods of synthesis include the reaction of 3,4-dichlorophenylacetic acid with a secondary amine, such as triethylamine, in the presence of a base, such as potassium tert-butoxide, or the reaction of 3,4-dichlorophenylacetic acid with an alkyl halide, such as bromoethane, in the presence of a base, such as potassium carbonate.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one has a wide range of applications in scientific research. It has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's, as well as for its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-fungal agent. Additionally, it has been studied for its potential to act as an anti-viral agent, as well as its ability to inhibit the growth of pathogenic bacteria.

properties

IUPAC Name

(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O/c1-14-2-5-16(21)13-19(14)24-8-10-25(11-9-24)20(26)7-4-15-3-6-17(22)18(23)12-15/h2-7,12-13H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPLONNQICYKMP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one

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